2,6-difluoro-N-(2-phenylethyl)benzamide
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Overview
Description
2,6-difluoro-N-(2-phenylethyl)benzamide: is an organic compound with the molecular formula C15H13F2NO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions, and an N-(2-phenylethyl) group is attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-N-(2-phenylethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzoyl chloride, which is prepared by reacting 2,6-difluorobenzoic acid with thionyl chloride.
Amidation Reaction: The 2,6-difluorobenzoyl chloride is then reacted with 2-phenylethylamine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution reactions.
Amide Bond Formation: The amide bond in 2,6-difluoro-N-(2-phenylethyl)benzamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: The major products of hydrolysis are 2,6-difluorobenzoic acid and 2-phenylethylamine.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 2,6-difluoro-N-(2-phenylethyl)benzamide can be used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: This compound may be investigated for its potential biological activities, including anti-inflammatory, analgesic, or anticancer properties.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-phenylethyl)benzamide would depend on its specific application. For instance, if it is used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
- 2,6-difluorobenzamide
- 2,6-difluoro-N-phenylbenzamide
- 2,6-difluoro-N-(4-methoxyphenyl)benzamide
Comparison:
- Uniqueness: The presence of the N-(2-phenylethyl) group in 2,6-difluoro-N-(2-phenylethyl)benzamide distinguishes it from other similar compounds. This group can influence the compound’s physical properties, such as solubility and melting point, as well as its biological activity.
- Applications: While other similar compounds may also be used in organic synthesis or pharmacological studies, the specific structure of this compound may confer unique properties that make it suitable for particular applications.
Properties
IUPAC Name |
2,6-difluoro-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO/c16-12-7-4-8-13(17)14(12)15(19)18-10-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORBEPWKQBWEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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